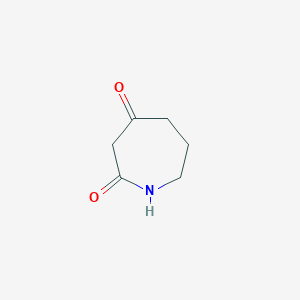

Azepane-2,4-dione

Übersicht

Beschreibung

Azepane-2,4-dione, also known by its IUPAC name 2,4-azepanedione, is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is a white to yellow powder or crystal .

Physical And Chemical Properties Analysis

Azepane-2,4-dione has a molecular weight of 127.14 . It is a white to yellow powder or crystal . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of N-Aryl Azepanes

Azepane-2,4-dione: serves as a key intermediate in the synthesis of N-aryl azepanes , which are important in synthetic chemistry. A practical methodology described in recent research utilizes Pd/LA-catalyzed decarboxylation to synthesize non-fused N-aryl azepane derivatives . These compounds have diverse applications, including the formal synthesis of pharmaceutically relevant derivatives like Proheptazine, an opioid analgesic .

Biological Applications as Inhibitors and Antidiabetics

In the realm of biology, azepane derivatives, including those derived from Azepane-2,4-dione, are explored for their potential as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . Their role in drug development is significant due to their structural diversity and biological activity.

Dearomative Ring Expansion Techniques

Azepane-2,4-dione is also pivotal in dearomative ring expansion strategies. A notable method involves the transformation of nitroarenes into complex azepanes through photochemical dearomative ring expansion, mediated by blue light . This innovative approach allows for the synthesis of azepane analogues of piperidine drugs, expanding the arsenal of bioactive materials.

Development of Three-Dimensional Chemical Space

The synthesis of functionalized nitrogen heterocycles, like those derived from Azepane-2,4-dione, is crucial for exploring three-dimensional chemical space in medicinal chemistry. Azepanes offer a unique structural framework that is less common than their five- or six-membered counterparts, providing new opportunities for drug discovery .

Synthesis of Polysubstituted Azepanes

Azepane-2,4-dione is instrumental in the synthesis of polysubstituted azepanes. These compounds are synthesized through a process that includes ring-closing metathesis and subsequent elaboration, leading to a variety of functionalized azepane structures .

Azepanes in Drug Discovery and Development

The structural uniqueness of azepanes, sourced from Azepane-2,4-dione, makes them valuable in drug discovery and development. Their presence in high-value end products often depends on commercial availability and ease of preparation, which Azepane-2,4-dione facilitates .

Safety and Hazards

Wirkmechanismus

Target of Action

Azepane-2,4-dione is a type of organic compound

Mode of Action

It’s known that it can form complexes with metal ions, which could be used in catalytic reactions or for studying complex chemistry . .

Biochemical Pathways

It’s known that azepane derivatives, including Azepane-2,4-dione, are used as key intermediates in synthetic chemistry . They also found applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . .

Result of Action

As a type of organic compound, it’s known to have the potential to interact with various biological targets and pathways . .

Action Environment

It’s known that it should be stored sealed in a dry room temperature environment . .

Eigenschaften

IUPAC Name |

azepane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLHFZTRANCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

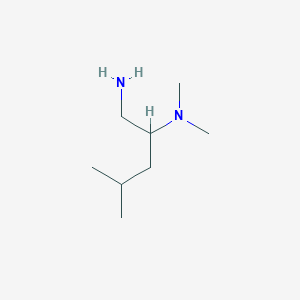

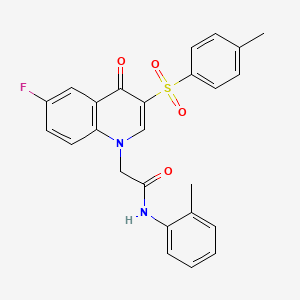

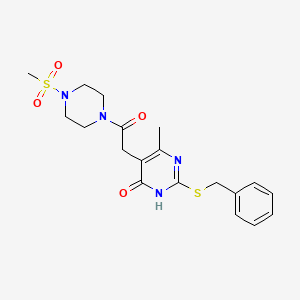

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)

![7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2853559.png)

![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)

![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2853569.png)

![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)

![4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2853573.png)